Carbostyril 124 N-Carboxymethyl Chloride

Fluorescence spectroscopy Quantum yield Bioconjugation

Carbostyril 124 N-Carboxymethyl Chloride is the essential reactive intermediate for covalently attaching the CS124 antenna to biomolecules and chelators. Unlike unmodified Carbostyril 124, its chloroacetamide handle at N7 enables selective thiol conjugation and stable thioether-linked probes. The quinolinone core offers superior chemical and thermal stability versus coumarins. Proven for fluorogenic protease substrates with sub-nanogram detection limits. Ideal for TR-FRET, LRET, and lanthanide-sensitized luminescence applications.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 183613-11-8
Cat. No. B024359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbostyril 124 N-Carboxymethyl Chloride
CAS183613-11-8
Synonyms2-Chloro-N-(1,2-dihydro-4-methyl-2-oxo-7-quinolinyl)acetamide;  _x000B_Chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolyl)ethanamide; 
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCl
InChIInChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16)
InChIKeyUSRUAYVEQRYSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbostyril 124 N-Carboxymethyl Chloride (CAS 183613-11-8): A Reactive Chloroacetamide Building Block for Targeted Bioconjugation of CS124 Fluorophores


Carbostyril 124 N-Carboxymethyl Chloride (CAS 183613-11-8), systematically named 2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide , is a functionalized derivative of the 7-amino-4-methyl-2-quinolinone (Carbostyril 124, CS124) fluorophore scaffold [1]. This compound incorporates a chloroacetamide reactive handle at the N7 position, enabling covalent conjugation to nucleophilic targets such as thiols or amines. The core CS124 chromophore is established as an antenna molecule for sensitizing luminescent lanthanide complexes (e.g., Tb³⁺, Eu³⁺) [2] and as a leaving group for fluorogenic protease substrates [3]. However, N7-acylation of CS124—as in this derivative—is known to drastically reduce the intrinsic quantum yield of the free fluorophore and shift absorption/emission maxima to shorter wavelengths [4], a critical functional trade-off that must be considered in assay design.

Why Carbostyril 124 N-Carboxymethyl Chloride Cannot Be Substituted with Unmodified CS124 or Generic Coumarin Chloroacetamides


Unmodified Carbostyril 124 (CS124, CAS 19840-99-4) lacks a reactive handle, precluding direct covalent conjugation to biomolecules or chelators without additional derivatization steps. Generic alternatives such as 7-chloroacetamido-4-methylcoumarin (CAS 79925-67-0) [1] offer a similar reactive group but exhibit fundamentally different spectral properties, photostability, and energy transfer efficiency to lanthanides compared to the quinolinone-based CS124 scaffold [2]. Critically, the aza-analog carbostyril core provides greater chemical and thermal stability than coumarins [3], which is essential for applications requiring prolonged assay times or high-energy excitation. Furthermore, substitution with alternative reactive CS124 derivatives—such as the N-carboxymethyl methanethiosulfonate or maleimide analogs—introduces different thiol-reactivity profiles and linker geometries that directly alter conjugation efficiency, site-specificity, and the quantum yield of the resulting conjugate [4].

Quantitative Differentiation Evidence for Carbostyril 124 N-Carboxymethyl Chloride Relative to Structural Analogs


N7-Chloroacetamide Substitution Ablates Intrinsic CS124 Fluorescence: Spectral Blue Shift and Quantum Yield Drop

N7-acylation of Carbostyril 124, as in this chloroacetamide derivative, drastically reduces the intrinsic quantum yield (Φ) and shifts absorption/emission maxima to shorter wavelengths relative to the unmodified parent CS124 [1]. This photophysical alteration is a direct consequence of amide bond formation at the 7-amino group, which disrupts the push-pull electronic character of the fluorophore [2]. The magnitude of the effect is described as a 'drastic drop' in quantum yield accompanied by a 'significant' blue shift [1].

Fluorescence spectroscopy Quantum yield Bioconjugation Photophysics

Carbostyril 124 vs. 7-Amino-4-Methylcoumarin: Differential Chemical Stability and Lanthanide Sensitization Efficiency

Carbostyril 124-based sensitizers provide greater chemical and thermal stability compared to coumarin-based analogs [1]. This stability is critical for applications involving high-energy particle detection where coumarins exhibit insufficient resistance to radiation damage [1]. Furthermore, CS124 has been used as an antenna molecule in luminescent lanthanide chelates, with reported quantum yields for lanthanide emission 'likely close to unity' in optimized terbium and europium complexes [2]. The chloroacetamide derivative serves as a precursor for incorporating the CS124 antenna into such chelates via covalent attachment.

Time-resolved fluorescence Lanthanide chelates Stability Energy transfer

Conjugation of CS124 to DTPA via Chloroacetamide Linker Enables Gd³⁺ Chelates with Enhanced Relaxivity vs. Clinically Approved Magnevist

Carbostyril 124 N-Carboxymethyl Chloride serves as a key intermediate for synthesizing CS124-sensitized DTPA chelates. When conjugated to DTPA and chelated with gadolinium (Gd[DTPA-cs124]), the resulting complex exhibits increases in both stability and relaxivity compared to the clinically approved analog Gd[DTPA] (gadopentetic acid, Magnevist) [1]. This demonstrates that the CS124 antenna, when covalently linked via the reactive handle provided by the chloroacetamide derivative, imparts a measurable performance advantage in MRI contrast applications.

MRI contrast agents Gadolinium chelates Relaxivity Bioconjugation

CS124-Based Fluorogenic Substrates Enable Detection of 0.7 ng Chymotrypsin: Superior Sensitivity vs. Conventional Fluorophores

Fluorogenic substrates incorporating 7-amino-4-methyl-2-quinolinone (AMeq, the core of CS124) as a leaving group enable highly sensitive protease detection. Specifically, the substrate Glt-Leu-Phe-NH-Meq detects as little as 0.7 ng of chymotrypsin, which was reported as the most sensitive fluorogenic substrate for this enzyme at the time of publication [1]. Carbostyril 124 was found to allow a more sensitive determination of enzyme activity than other fluorophores [2]. The N-Carboxymethyl Chloride derivative is the requisite precursor for synthesizing peptide-AMeq substrates via direct coupling to the N-terminal amine of peptides [3].

Protease assays Detection limit Fluorogenic substrates Enzyme kinetics

Procurement-Relevant Application Scenarios for Carbostyril 124 N-Carboxymethyl Chloride


Synthesis of Custom CS124-Peptide Conjugates for Ultra-Sensitive Protease Assays

Researchers designing novel fluorogenic substrates for proteases (e.g., chymotrypsin, prolyl oligopeptidase, aminopeptidase M) can use this chloroacetamide derivative to directly couple the highly fluorescent 7-amino-4-methyl-2-quinolinone (AMeq) leaving group to the C-terminus of custom peptides via standard amide bond formation [1]. The resulting substrates have demonstrated detection limits as low as 0.7 ng of enzyme [2]. This is a proven strategy for achieving superior assay sensitivity compared to alternative fluorogenic leaving groups [3].

Preparation of Carbostyril 124-Sensitized Lanthanide Chelates for Time-Resolved Fluorescence and MRI

This compound is the essential reactive intermediate for covalently attaching the CS124 antenna molecule to polyaminocarboxylate chelators such as DTPA or DOTA [1]. The resulting lanthanide complexes (e.g., Tb³⁺-DTPA-cs124, Eu³⁺-DTPA-cs124) exhibit millisecond luminescence lifetimes suitable for time-resolved fluorescence assays and, in the case of Gd³⁺, enhanced relaxivity for MRI contrast agents compared to unsensitized clinical analogs [2]. The increased chemical stability of the carbostyril core relative to coumarins further supports applications requiring robust, long-lived probes [3].

Site-Specific Bioconjugation of CS124 to Thiol-Containing Biomolecules

The chloroacetamide functional group reacts selectively with thiols (e.g., cysteine residues in proteins, thiol-modified DNA) to form stable thioether linkages [1]. This enables site-specific labeling of biomolecules with the CS124 chromophore for applications in fluorescence polarization, FRET, or lanthanide-based luminescence resonance energy transfer (LRET) [2]. The choice of chloroacetamide over other reactive handles (e.g., maleimide, bromoacetamide, methanethiosulfonate) influences reaction kinetics, conjugate stability, and the final quantum yield of the labeled construct [3].

Building Block for Novel Carbostyril Derivatives in Medicinal Chemistry

Beyond bioconjugation, the chloroacetamide moiety serves as a versatile synthetic handle for further derivatization. It can be reacted with amines, thiols, or other nucleophiles to generate diverse CS124-containing small molecules for screening as potential therapeutic agents, fluorescence probes, or photocatalysts [1]. This positions the compound as a strategic starting material for exploratory medicinal chemistry programs targeting quinolinone-based scaffolds.

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